3-(1,3,4-Oxadiazol-2-yl)benzoic acid is a heterocyclic compound characterized by the presence of a benzoic acid moiety linked to a 1,3,4-oxadiazole ring. The oxadiazole ring consists of five members, including two nitrogen atoms and one oxygen atom, which contribute to the compound's unique chemical properties. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
3-(1,3,4-Oxadiazol-2-yl)benzoic acid can be synthesized from various precursors, primarily through methods involving hydrazides and carboxylic acids. It falls under the classification of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Its structural similarity to other aromatic compounds enhances its relevance in organic synthesis and pharmaceutical applications.
The synthesis of 3-(1,3,4-oxadiazol-2-yl)benzoic acid typically involves several key steps:
For example, one common method involves treating benzoic acid with hydrazine to form benzoic acid hydrazide, which is then cyclized with phosphorus oxychloride to yield 3-(1,3,4-oxadiazol-2-yl)benzoic acid .
The molecular structure of 3-(1,3,4-oxadiazol-2-yl)benzoic acid can be represented as follows:
This formula indicates that the compound contains nine carbon atoms, six hydrogen atoms, four nitrogen atoms, and three oxygen atoms. The oxadiazole ring (5-membered) is fused with the benzoic acid structure, influencing its chemical reactivity and interaction with biological targets.
Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize this compound. Key spectral features include:
3-(1,3,4-Oxadiazol-2-yl)benzoic acid participates in various chemical reactions due to its functional groups:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 3-(1,3,4-oxadiazol-2-yl)benzoic acid primarily involves its interaction with biological targets at the molecular level:
These interactions contribute to its observed biological activities such as antimicrobial and anticancer effects .
The physical properties of 3-(1,3,4-oxadiazol-2-yl)benzoic acid include:
Chemical properties are influenced by the presence of functional groups:
3-(1,3,4-Oxadiazol-2-yl)benzoic acid has several applications in scientific research:
The 1,3,4-oxadiazole ring in 3-(1,3,4-oxadiazol-2-yl)benzoic acid is typically constructed via cyclocondensation reactions, leveraging ortho-functionalized benzoic acid precursors. Two principal methodologies dominate:
Benzoic acid hydrazides serve as key intermediates. Methyl 3-(hydrazinecarbonyl)benzoate undergoes cyclodehydration with phosphorus oxychloride (POCl₃) at 80–85°C, yielding the 1,3,4-oxadiazole core in >85% efficiency [1] [5]. POCl₃ facilitates intramolecular dehydration by activating the carbonyl group, forming the C=N bond of the oxadiazole. Alternatively, cyanogen bromide (BrCN) induces cyclization at ambient temperatures via N-acylcyanamide intermediates, minimizing side products. For 3-[5-(2-fluorophenyl)-[1,3,4]oxadiazol-3-yl]benzoic acid, this method achieves 89% yield with microwave assistance (150°C, 20 min) [1].
Table 1: Cyclization Reagents and Conditions
Reagent | Temperature | Time | Yield (%) | Key Advantage |
---|---|---|---|---|
POCl₃ | 80–85°C | 6–7 hr | 85–90 | High efficiency |
BrCN | 25°C | 12 hr | 78–82 | Mild conditions |
P₂O₅ | 120°C | 3 hr | 70–75 | Solvent-free |
Metal-free oxidative annulation bypasses hydrazide intermediates. Methyl ketones react with benzoic acid hydrazides in the presence of K₂CO₃/I₂, undergoing C(sp³)–H bond cleavage and cyclization. The base (K₂CO₃) deprotonates the hydrazide, while iodine acts as an oxidant, enabling C–N and C–O bond formation in a single step. This method tolerates electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenyl ring, achieving 70–88% yields [2] [7]. Functional group compatibility is enhanced under these conditions, as bromo or chloro substituents remain intact during cyclization.
Regioselective modification of the benzoic acid component precedes oxadiazole ring formation, enabling structural diversification.
Methyl 3-formylbenzoate is esterified (H₂SO₄/MeOH, reflux) and condensed with hydrazine hydrate (EtOH, 60°C) to afford 3-(hydrazinecarbonyl)benzoic acid hydrazide [1] [5]. This intermediate reacts diversely:
Table 2: Substituent Effects on Hydrazide Cyclization
Hydrazide Type | Cyclization Agent | Yield (%) | Challenges |
---|---|---|---|
4-Chlorobenzoyl | POCl₃ | 89 | None |
2-Naphthoyl | POCl₃ | 82 | Solubility issues |
3-Pyridyl | BrCN | 65 | Coordination with metal catalysts |
Sulfonamide groups enhance solubility and bioactivity. 3-(Aminosulfonyl)benzoic acid is coupled with arylsulfonyl chlorides in tetrahydrofuran (THF), forming sulfonamide-functionalized precursors before cyclization [5]. Regioselectivity is ensured by protecting the carboxylic acid as a tert-butyl ester during sulfonylation. After deprotection (TFA/CH₂Cl₂), the hydrazide is generated. This approach introduces –SO₂NH– motifs at the meta-position relative to the oxadiazole, enabling hydrogen bonding in biological targets.
Functional group transformations after oxadiazole formation optimize physicochemical properties and bioactivity.
Electrophilic halogenation at C5 of the oxadiazole ring improves anticancer activity. 3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is synthesized via:
Table 3: Impact of Halogen Position on Anticancer Activity
Compound | Substituent | IC₅₀ (HCT-116, μM) | Notes |
---|---|---|---|
3-[5-(2-Fluorophenyl)oxadiazol-3-yl]benzoic acid | 2-F | 12.4 | Enhanced membrane permeability |
3-[5-(4-Bromophenyl)oxadiazol-3-yl]benzoic acid | 4-Br | 8.5 | Optimal for H-bonding |
3-[5-(3-Iodophenyl)oxadiazol-3-yl]benzoic acid | 3-I | 15.1 | Steric hindrance limits activity |
Conjugating 3-(1,3,4-oxadiazol-2-yl)benzoic acid to amino acids (e.g., glycine, GABA) via amide bonds yields multitarget inhibitors. Carbodiimide coupling (EDC/HOBt, CH₂Cl₂) links the carboxylic acid to:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9